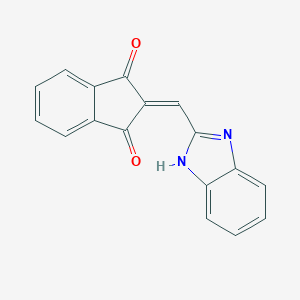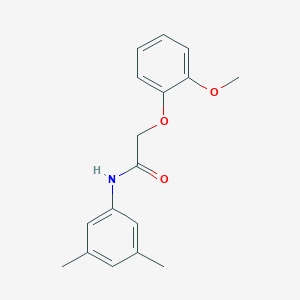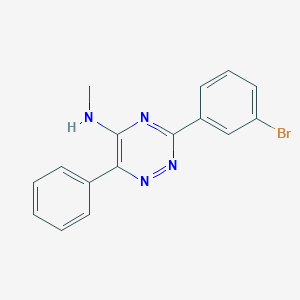
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. In antimicrobial research, it has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In antioxidant research, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antimicrobial research, it has been shown to have broad-spectrum activity against various bacteria and fungi. In antioxidant research, it has been shown to protect cells from oxidative damage and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione in laboratory experiments is its low toxicity. It has been shown to have low cytotoxicity and is well-tolerated by cells. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione. One direction is to study its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound in various applications and to optimize its synthesis for improved yields and efficiency.
Conclusion:
This compound is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in scientific research.
Synthesemethoden
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole and isatin in the presence of a catalyst such as acetic acid. This reaction results in the formation of the desired compound with a yield of up to 80%. Other methods include the reaction of benzimidazole with isatin and the reaction of 2-(1H-benzimidazol-2-yl)aniline with isatin.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C17H10N2O2 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-ylmethylidene)indene-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-10-5-1-2-6-11(10)17(21)12(16)9-15-18-13-7-3-4-8-14(13)19-15/h1-9H,(H,18,19) |
InChI-Schlüssel |
ZZNNHGHVHNHXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)